molecular formula C20H23N7O2 B2907830 3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396813-45-8

3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2907830
CAS RN: 1396813-45-8
M. Wt: 393.451
InChI Key: PIIWABVIQWSBIL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The pyrimidine ring is a key component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The exact reactions this compound can undergo would depend on the specific substituents and reaction conditions .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, including BT-474 , HeLa , MCF-7 , NCI-H460 , and HaCaT cells. Preliminary studies suggest that it may exhibit cytotoxic activity against cancer cells, making it a potential lead compound for developing novel anticancer drugs .

Anti-Tubercular Activity

The compound’s unique structure may also contribute to its anti-tubercular properties. Researchers have synthesized similar derivatives and evaluated their efficacy against Mycobacterium tuberculosis . Investigating its mechanism of action and potential synergy with existing anti-tubercular drugs could be valuable .

Drug Delivery Systems

The compound’s solubility, stability, and pharmacokinetic properties are crucial for drug development. Researchers could explore its formulation into nanoparticles, liposomes, or other drug delivery systems. Such investigations could enhance its bioavailability and targeted delivery to specific tissues.

Future Directions

Further studies could be conducted to determine the synthesis, structure, reactivity, and biological activity of this compound. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

6-cyclopentyl-2-(4-pyridin-2-ylpiperazin-1-yl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-18-15-13-22-19(23-17(15)24-20(29)27(18)14-5-1-2-6-14)26-11-9-25(10-12-26)16-7-3-4-8-21-16/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWABVIQWSBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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